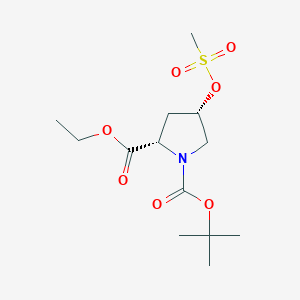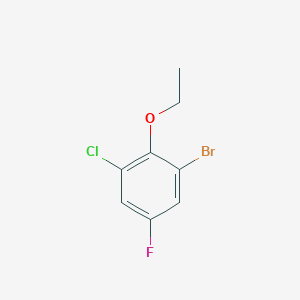
I-Peg5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of I-Peg5-OH involves the reaction of polyethylene glycol with iodine to introduce the iodo group at one end of the molecule. The reaction typically occurs under mild conditions to prevent degradation of the PEG chain . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product . The product is then purified using techniques such as column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: I-Peg5-OH primarily undergoes substitution reactions due to the presence of the iodo group, which is a good leaving group . It can also participate in PEGylation reactions, where the PEG chain is covalently attached to proteins or other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds . The reactions typically occur at pH 7-9 and under mild temperature conditions to prevent degradation of the PEG chain .
Major Products Formed: The major products formed from reactions involving this compound include PEGylated proteins and PROTAC molecules . These products are valued for their enhanced solubility, stability, and reduced immunogenicity .
Scientific Research Applications
I-Peg5-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a linker in the synthesis of PROTAC molecules . In biology, it is used to PEGylate proteins, enhancing their solubility and stability . In medicine, PEGylated proteins are used as therapeutic agents due to their prolonged circulation time and reduced immunogenicity . In industry, this compound is used in the production of various PEGylated products, including drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of I-Peg5-OH involves its role as a linker in PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins within cells .
Comparison with Similar Compounds
Similar compounds to I-Peg5-OH include other PEG-based linkers used in the synthesis of PROTAC molecules . These include compounds such as 14-iodo-3,6,9,12-tetraoxatetradecan-1-ol and other PEGylated linkers . This compound is unique in its specific structure and the presence of the iodo group, which makes it particularly effective in substitution reactions and PEGylation processes .
Properties
IUPAC Name |
2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21IO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOGBMNZJZJNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCI)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B8095799.png)







